pirazoles

Pyrazoles are a class of organic compounds with the chemical formula C₃H₄N₂. These five-membered heterocycles are characterized by their unique electronic structure and structural rigidity, which contribute to their diverse range of properties and applications in various fields. Pyrazoles possess distinct reactivity due to the presence of both electron-withdrawing nitro groups and electron-donating carbon atoms, making them versatile building blocks for synthesis.

In pharmaceuticals, pyrazoles have been utilized as lead structures in drug development, particularly in the treatment of inflammatory diseases, diabetes, and pain management. Their ability to modulate enzyme activity and bind to protein targets makes them attractive candidates for therapeutic applications. Additionally, these compounds find utility in agrochemicals, acting as herbicides through their ability to inhibit key enzymes involved in plant growth.

Synthetically, pyrazoles can be prepared via various routes including condensation reactions of diazonium salts with primary amines or by the coupling of appropriately functionalized aromatic and aliphatic compounds. Their structural complexity and tunable nature make them valuable tools for both academic research and industrial applications.

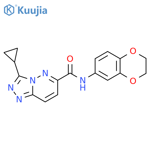

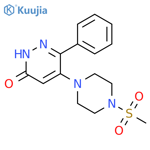

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

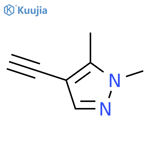

|

4-ethynyl-1,5-dimethyl-1H-pyrazole | 61514-54-3 | C7H8N2 |

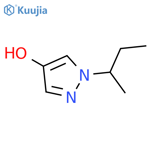

|

1-(butan-2-yl)-1H-pyrazol-4-ol | 75702-87-3 | C7H12N2O |

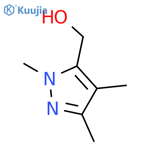

|

1H-Pyrazole-5-methanol, 1,3,4-trimethyl- | 61322-49-4 | C7H12N2O |

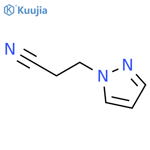

|

Pyrazole-1-propionitrile (>90%) | 88393-88-8 | C6H7N3 |

|

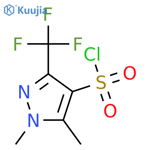

1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | 88398-42-9 | C6H6ClF3N2O2S |

|

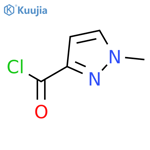

1-methyl-1H-pyrazole-3-carbonyl chloride | 84547-60-4 | C5H5ClN2O |

|

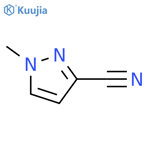

1-Methyl-1H-pyrazole-3-carbonitrile | 79080-39-0 | C5H5N3 |

|

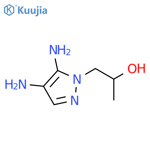

1H-Pyrazole-1-ethanol,4,5-diamino-a-methyl- | 785042-35-5 | C6H12N4O |

|

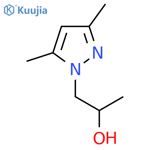

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol | 742097-03-6 | C8H14N2O |

|

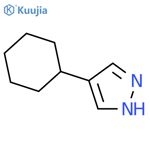

4-Cyclohexyl-1H-pyrazole | 73123-52-1 | C9H14N2 |

Literatura relevante

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

Proveedores recomendados

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

-

-

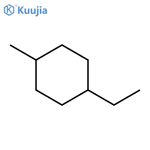

1-Ethyl-4-methylcyclohexane Cas No: 3728-56-1

1-Ethyl-4-methylcyclohexane Cas No: 3728-56-1